4-Fluoro-2-methylbenzaldehyde
Overview
Description
4-Fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a clear, colorless to light yellow liquid that is sensitive to air and should be stored under an inert atmosphere . This compound is used in various research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The compound’s mode of action is primarily through its reactivity as an aldehyde. Aldehydes are electrophilic at the carbonyl carbon, allowing them to participate in a variety of chemical reactions. For instance, 4-Fluoro-2-methylbenzaldehyde can undergo a Wittig reaction to form various heterocyclic compounds .
Biochemical Pathways
For example, it has been used in the synthesis of benzazoles, which are known to have various biological activities .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its lipophilicity, water solubility, and susceptibility to metabolic enzymes .
Result of Action
For example, benzazoles synthesized from this compound have been found to have antitumor, antifungal, antiviral, and anti-inflammatory activities .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, its reactivity can be enhanced under basic conditions or in the presence of certain catalysts . Safety data sheets recommend ensuring adequate ventilation and taking precautionary measures against static discharges when handling this compound .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methylbenzaldehyde plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as aldolases and dehydrogenases, which facilitate its conversion into other compounds. The interaction with these enzymes involves the formation of Schiff bases, which are intermediates in many biochemical pathways. Additionally, this compound can act as a substrate for cytochrome P450 enzymes, leading to its hydroxylation and further metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. It also affects the expression of genes involved in detoxification and antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The formation of oximes and hydrazones is a key reaction involving this compound, where it reacts with hydroxylamine or hydrazine to form stable products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air and light. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating its potential toxicity at elevated concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to 4-fluoro-2-methylbenzoic acid through oxidation. Enzymes such as cytochrome P450 and aldehyde dehydrogenase play a significant role in its metabolism. This compound can also affect metabolic flux by altering the levels of key metabolites in various pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the fluorination of 2-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified using techniques such as gas chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluoro-2-methylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-fluoro-2-methylbenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 4-Fluoro-2-methylbenzoic acid.
Reduction: 4-Fluoro-2-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methylbenzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Fluoro-2-methylbenzaldehyde can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: Lacks the methyl group, making it less sterically hindered.
2-Methylbenzaldehyde: Lacks the fluorine atom, affecting its reactivity and electronic properties.
4-Fluoro-3-methylbenzaldehyde: Has a different substitution pattern, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable in various research applications .
Properties
IUPAC Name |
4-fluoro-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFIKGEGWFWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382516 | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63082-45-1 | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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